N,N',N''-Tri-Boc-guanidine

Mitsunobu Reaction Alcohol Guanidinylation Arginine Analog Synthesis

The only tri-protected guanidine enabling direct Mitsunobu guanidinylation of alcohols (58-89% yield) and temperature-controlled divergent synthesis of N-alkyl guanidines vs. amidinoureas. Unlike N,N'-di-Boc-N''-triflylguanidine (amines only) or tri-Cbz-guanidine (poor solubility, requires hydrogenolysis), its three Boc groups ensure full orthogonal protection for Fmoc-SPPS and dual allylic substitution. Buy for arginine surrogates, guanidine macrocycles & SPPS.

Molecular Formula C16H29N3O6
Molecular Weight 359.42 g/mol
CAS No. 216584-22-4
Cat. No. B1600390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N',N''-Tri-Boc-guanidine
CAS216584-22-4
Molecular FormulaC16H29N3O6
Molecular Weight359.42 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H29N3O6/c1-14(2,3)23-11(20)17-10(18-12(21)24-15(4,5)6)19-13(22)25-16(7,8)9/h1-9H3,(H2,17,18,19,20,21,22)
InChIKeyXZGNHTJSFCBWHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N',N''-Tri-Boc-guanidine (CAS 216584-22-4) as a Multipurpose Guanidinylation Reagent: Technical Baseline


N,N',N''-Tri-Boc-guanidine is a tris-Boc-protected guanidine derivative that functions as a versatile electrophilic amidine equivalent in organic synthesis [1]. It is a white to almost-white solid at room temperature, with a molecular formula of C16H29N3O6 and a molecular weight of 359.42 g/mol [2]. The presence of three electron-withdrawing tert-butoxycarbonyl groups on the guanidine core renders it sufficiently electrophilic for nucleophilic substitution reactions while maintaining bench stability [3].

Why N,N',N''-Tri-Boc-guanidine Cannot Be Replaced by Other Guanidinylation Reagents Without Compromising Outcomes


Substituting N,N',N''-Tri-Boc-guanidine with other common guanidinylating reagents introduces significant risk of divergent product outcomes and compromised yields. The compound's unique electronic and steric profile—derived from three Boc groups—enables two distinct reaction pathways that alternative reagents cannot replicate: the direct Mitsunobu guanidinylation of alcohols and the controlled synthesis of amidinoureas versus N-alkyl guanidines simply by adjusting reaction temperature [1][2]. Competing reagents such as N,N'-di-Boc-N''-triflylguanidine are limited to amine substrates, while N,N',N''-tri-Cbz-guanidine shows reduced solubility and lower yields in parallel transformations [1][3]. Below, the quantitative evidence documents these critical performance gaps.

Head-to-Head Performance of N,N',N''-Tri-Boc-guanidine vs. Alternative Reagents: Quantitative Evidence


Mitsunobu Guanidinylation of Alcohols: Exclusive Reactivity vs. Amine-Only Reagents

N,N',N''-Tri-Boc-guanidine enables the direct, one-step conversion of primary and secondary alcohols to protected guanidines under Mitsunobu conditions—a reaction pathway that is inaccessible to alternative reagents such as N,N'-di-Boc-N''-triflylguanidine, which is restricted to amine substrates [1][2]. In the preparation of arginine analogues, N,N',N''-Tri-Boc-guanidine achieves yields of 58% to 89% across diverse alcohol substrates (including Boc-Ser-OMe, Boc-Thr-OMe, and Boc-Hyp-OMe), while the direct comparator N,N',N''-tri-Cbz-guanidine delivers 0% to 40% lower yields for the identical transformations [1].

Mitsunobu Reaction Alcohol Guanidinylation Arginine Analog Synthesis Peptidomimetics

Divergent Reactivity: Temperature-Controlled Synthesis of N-Alkyl Guanidines vs. Amidinoureas

N,N',N''-Tri-Boc-guanidine exhibits a unique and valuable temperature-dependent chemoselectivity when reacted with amines [1]. At room temperature, the reaction with primary amines yields N-alkyl guanidines as the exclusive product. In contrast, when the same reaction is performed under reflux conditions, N-alkyl-N'-substituted amidinoureas are obtained as the sole products [1]. This bifurcated reactivity is not observed with other protected guanidine reagents such as N,N'-bis-Boc-1-pyrazole-1-carboxamidine or N,N'-di-Boc-N''-triflylguanidine, which are confined to a single product manifold [2].

Divergent Synthesis N-Alkyl Guanidines Amidinoureas Medicinal Chemistry Building Blocks

Dual Allylic Substitution: Enabling Symmetric Modification with High Stereocontrol

The three electron-withdrawing Boc groups on N,N',N''-Tri-Boc-guanidine render it sufficiently nucleophilic to participate in double allylic substitution reactions, producing diallylated guanidines in a single step [1]. In contrast, guanidine derivatives bearing only two electron-withdrawing substituents (e.g., N,N'-di-Boc-guanidine) are limited to monoallylation [1]. When subjected to iridium-catalyzed asymmetric allylic substitution with a phosphate bearing a 1-naphthyl group, N,N',N''-Tri-Boc-guanidine delivers the diallylated product with high diastereoselectivity, regioselectivity, and enantioselectivity—a transformation that is not feasible with less electron-deficient guanidine derivatives [1].

Allylic Substitution Asymmetric Catalysis Palladium Catalysis Iridium Catalysis

Commercial Purity and Supply Chain Reliability: Assay ≥98% with Documentation

Commercially available N,N',N''-Tri-Boc-guanidine is supplied with a minimum purity specification of ≥98% (assay by titration) from established vendors . This high purity level is essential for reproducible yields in multi-step syntheses where protecting group integrity and stoichiometric accuracy are critical. In comparison, N,N',N''-tri-Cbz-guanidine is less widely available and typically sold at lower purity grades (95% or unspecified), which can lead to variable performance in sensitive guanidinylation reactions [1]. The compound is stable for storage at 2-8°C under dry conditions, with an MDL number (MFCD11656061) that facilitates consistent ordering across global suppliers [2].

Quality Control HPLC Purity Procurement Specifications Supply Chain

Controlled Deprotection and Intermediate Stability in Multi-Step Sequences

The three Boc groups on N,N',N''-Tri-Boc-guanidine provide a uniform protecting group strategy that is fully orthogonal to Cbz and Fmoc protecting groups, enabling stepwise, controlled deprotection under standard acidic conditions (TFA/CH₂Cl₂) [1]. This contrasts with N,N',N''-tri-Cbz-guanidine, which requires hydrogenolysis (Pd/C, H₂) for deprotection and is incompatible with substrates containing reducible functional groups or solid-phase synthesis workflows that rely on acid-labile linkers [2]. The Boc-protected guanidine intermediate remains stable through multiple synthetic steps, resisting premature cleavage that can plague less stable protecting group arrangements [1].

Protecting Group Strategy Orthogonal Deprotection Solid-Phase Synthesis Peptide Chemistry

Definitive Application Scenarios for N,N',N''-Tri-Boc-guanidine (CAS 216584-22-4) in Research and Industrial Synthesis


Direct Synthesis of Arginine Analogues and Guanidinylated Peptidomimetics via Mitsunobu Guanidinylation

As documented by Feichtinger et al., N,N',N''-Tri-Boc-guanidine enables the one-step conversion of serine, threonine, and hydroxyproline derivatives to their corresponding arginine analogues in yields of 58-89% under Mitsunobu conditions [1]. This direct transformation avoids the two-step sequence (alcohol activation followed by amine displacement) that would otherwise be required when using alternative reagents such as N,N'-di-Boc-N''-triflylguanidine, which lacks reactivity with alcohols. The high yield advantage (up to 40% absolute yield improvement vs. tri-Cbz-guanidine for Boc-Hyp-OMe) makes N,N',N''-Tri-Boc-guanidine the reagent of choice for laboratories synthesizing guanidine-containing peptidomimetics and arginine surrogates [1].

Divergent Synthesis of N-Alkyl Guanidines and Amidinoureas from a Single Reagent

The temperature-dependent chemoselectivity of N,N',N''-Tri-Boc-guanidine with primary amines—yielding N-alkyl guanidines at room temperature and N-alkyl-N'-substituted amidinoureas under reflux—provides a strategic advantage in medicinal chemistry [2]. This divergent reactivity enables the parallel synthesis of two structurally distinct compound libraries from a common starting material, eliminating the need to procure separate reagents for each compound class. As demonstrated by Prabhakaran and Sanjayan, this controlled bifurcation is unique to tri-Boc-guanidine and is not replicable with pyrazole-carboxamidine-based or triflylguanidine-based reagents [2].

Synthesis of C₂-Symmetric Diallylated Guanidines via Palladium/Iridium Catalysis

For research groups synthesizing symmetric guanidine derivatives or guanidine-containing macrocycles, N,N',N''-Tri-Boc-guanidine is the preferred starting material due to its capacity for double allylic substitution [3]. The three electron-withdrawing Boc groups activate the guanidine core sufficiently to undergo two sequential allylation events under Pd or Ir catalysis, producing diallylated products with high stereocontrol in a single operation. Competing guanidine derivatives with only two electron-withdrawing groups are limited to monoallylation, necessitating additional synthetic steps to achieve symmetric functionalization [3].

Fmoc-Compatible Solid-Phase Peptide Synthesis Requiring Guanidine Residues

In Fmoc-based solid-phase peptide synthesis, where acid-labile resins are employed and hydrogenolysis is incompatible, N,N',N''-Tri-Boc-guanidine is the only tri-protected guanidine reagent that provides full orthogonal protection [4][5]. The Boc groups are cleanly removed under standard TFA cleavage conditions without affecting Fmoc protection or causing premature resin cleavage, in contrast to tri-Cbz-guanidine which requires hydrogenolytic conditions that are impractical on solid support. This orthogonal compatibility makes tri-Boc-guanidine essential for the solid-phase preparation of guanidine-containing peptides and cyclic lipopeptides [4].

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